molecular formula C12H18O3 B14673739 Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol CAS No. 38610-77-4

Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol

Cat. No.: B14673739
CAS No.: 38610-77-4
M. Wt: 210.27 g/mol
InChI Key: GZVPKZPJGMPRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol is a complex organic compound that features both acetic acid and a substituted cyclohexadienol structure. This compound is notable for its unique combination of functional groups, which include a carboxylic acid group and a hydroxyl group attached to a cyclohexadiene ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring. Subsequent functionalization steps introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the cyclohexadiene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated cyclohexadiene derivatives.

Scientific Research Applications

Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Phenol: Similar hydroxyl group but lacks the carboxylic acid group.

    Cyclohexanol: Similar cyclohexane ring with a hydroxyl group but lacks the conjugated diene structure.

    Benzoic acid: Contains a carboxylic acid group but lacks the hydroxyl group and the cyclohexadiene ring.

Uniqueness

Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol is unique due to its combination of functional groups and its conjugated diene structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

38610-77-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol

InChI

InChI=1S/C10H14O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,6,9,11H,1,5H2,2-3H3;1H3,(H,3,4)

InChI Key

GZVPKZPJGMPRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C=C1O)C(=C)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.